molecular formula C14H20N2O2 B5033536 N'-(3,5-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE

N'-(3,5-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE

Cat. No.: B5033536
M. Wt: 248.32 g/mol
InChI Key: UPYLFQPTPPYOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3,5-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE is an organic compound that belongs to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound features a phenyl ring substituted with methyl groups at the 3 and 5 positions, and an ethanediamide moiety linked to a 2-methylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,5-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE typically involves the reaction of 3,5-dimethylphenylamine with 2-methylpropylamine in the presence of a suitable coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(3,5-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a ligand in biochemical assays.

    Medicine: Potential use in drug development as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3,5-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N’-(3,5-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE: can be compared with other substituted phenylamides, such as:

Uniqueness

The uniqueness of N’-(3,5-DIMETHYLPHENYL)-N-(2-METHYLPROPYL)ETHANEDIAMIDE lies in its specific substitution pattern and the presence of both ethanediamide and 2-methylpropyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-9(2)8-15-13(17)14(18)16-12-6-10(3)5-11(4)7-12/h5-7,9H,8H2,1-4H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYLFQPTPPYOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.